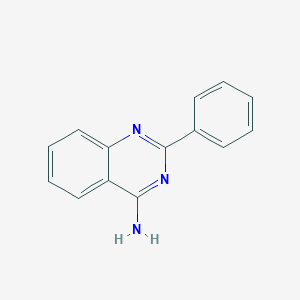

Delamanid enantiomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

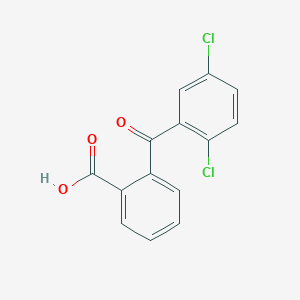

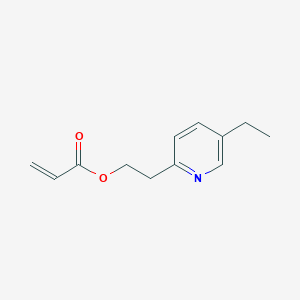

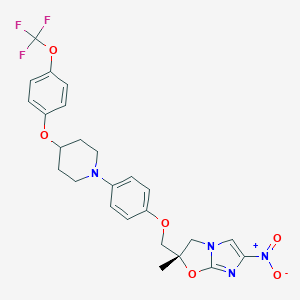

Delamanid and related compounds, including its enantiomers, are synthesized through a series of chemical reactions that often involve chiral epoxides as key intermediates. The synthesis process includes steps such as allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation. These steps are designed to ensure the creation of the desired enantiomer with high purity and yield. The synthesis of delamanid and its enantiomers highlights the complexity and precision required in developing drugs for treating tuberculosis, especially those resistant to conventional medications (Sharma et al., 2020).

Aplicaciones Científicas De Investigación

Therapeutic Potential in Tuberculosis Management Delamanid, a nitroimidazo-oxazole derivative, has emerged as a significant addition to the armamentarium against multidrug-resistant tuberculosis (MDR-TB). Its mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall. Clinical trials have underscored delamanid's efficacy, highlighting its role in improving sputum culture conversion rates and, subsequently, treatment outcomes in MDR-TB patients. The drug's potential is further evidenced by its inclusion in treatment regimens for MDR-TB when conventional therapies are ineffective due to resistance or tolerability issues (Blair & Scott, 2014); (Diacon, von Groote-Bidlingmaier, & Donald, 2014); (Kwon, Jeong, & Koh, 2015).

Environmental Considerations and Chiral Implications Research into the environmental fate and transformations of chiral emerging pollutants, including pharmaceutical compounds like delamanid, has gained traction. The stereochemistry of such molecules can significantly impact their environmental behavior and biological activity. Studies have shown that the environmental fate of chiral compounds, including their biotransformation and potential toxicity, can be enantioselective. This highlights the importance of considering chirality in environmental risk assessments and the development of strategies for the environmentally responsible management of pharmaceuticals (Wong, 2006); (Ribeiro, Castro, & Tiritan, 2012).

Advancements in Drug-Resistant TB Treatment Further studies and clinical trials have continued to evaluate delamanid's role in the treatment of drug-resistant TB, particularly in combination with other novel agents such as bedaquiline. The combined use of these drugs, despite potential cardiologic side effects like QT-interval prolongation, offers new hope for effective treatment strategies against MDR and extensively drug-resistant TB (XDR-TB). This approach underscores the need for ongoing research to optimize treatment regimens, ensuring efficacy while managing potential risks (Li, Sun, & Zhang, 2018); (Esposito, Bianchini, & Blasi, 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOLTSRNUSPPH-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methyl-6-nitro-2-((4-(4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)